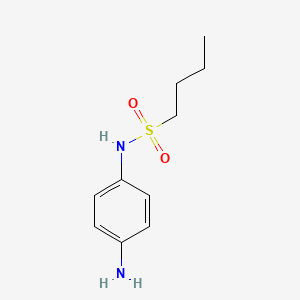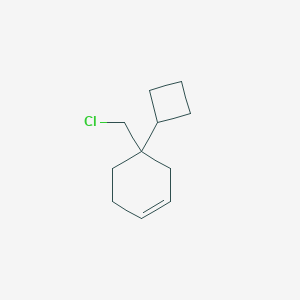
4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene typically involves the chloromethylation of cyclobutylcyclohexene. This can be achieved through the reaction of cyclobutylcyclohexene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylcyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted cyclohexene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclobutylcyclohexane.
Scientific Research Applications
4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
4-(Chloromethyl)cyclohexene: Lacks the cyclobutyl group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C11H17Cl |
|---|---|
Molecular Weight |
184.70 g/mol |
IUPAC Name |
4-(chloromethyl)-4-cyclobutylcyclohexene |
InChI |
InChI=1S/C11H17Cl/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h1-2,10H,3-9H2 |
InChI Key |
PVAJWDDANSTICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCC=CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
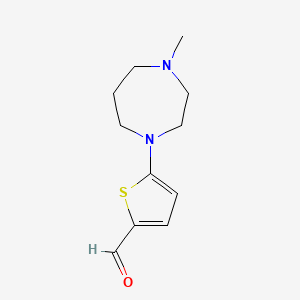
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)


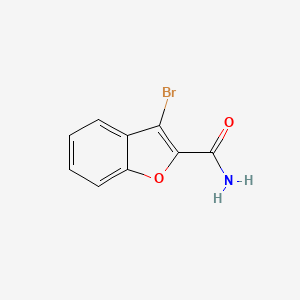
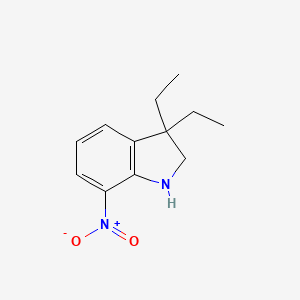

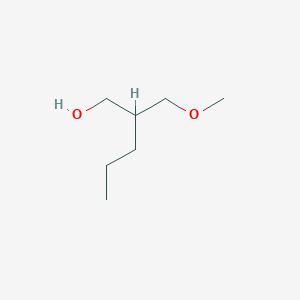
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)

